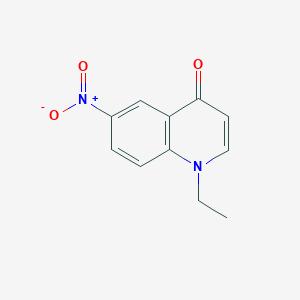

1-Ethyl-6-nitroquinolin-4-one

Descripción

Significance of the Quinoline (B57606) Heterocycle as a Privileged Scaffold in Organic and Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to molecular frameworks that are able to bind to a variety of biological targets, making them fruitful starting points for drug discovery. tandfonline.comresearchgate.net Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential example of such a scaffold. tandfonline.comnih.goveurekaselect.com Its structure, first isolated from coal tar in the 19th century, is integral to a vast number of synthetic and natural compounds. numberanalytics.comwikipedia.org

The synthetic versatility of the quinoline ring system is a key factor in its privileged status. nih.govnih.gov It allows for the creation of a large number of derivatives through various substitution patterns on the ring, facilitating the optimization of biological activity. eurekaselect.comnih.govorientjchem.org This adaptability has led to the development of quinoline-based compounds with a wide spectrum of pharmacological activities. nih.govnih.govresearchgate.net For instance, quinoline derivatives have been instrumental in the development of antimalarial drugs like quinine (B1679958) and chloroquine, and also feature in anticancer agents. eurekaselect.comnumberanalytics.comwikipedia.org The ability of the quinoline structure to be readily synthesized and modified makes it a consistently explored and valuable scaffold in modern organic and medicinal chemistry. nih.govtandfonline.comfrontiersin.org

Overview of Nitroquinolone Derivatives in Contemporary Academic Investigations

Within the large family of quinoline derivatives, nitroquinolones represent a significant subgroup characterized by the presence of a nitro (-NO2) group. The introduction of a nitro group onto the quinoline framework can profoundly influence the molecule's electronic properties and biological activity.

Research into nitroquinolone derivatives is driven by their potential applications in various fields. For example, 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is a well-studied compound used in cancer research as a model tumorigenic agent to induce DNA damage, mimicking the effects of ultraviolet light. wikipedia.org The nitro group activates the aromatic ring towards nucleophilic attack, a property that is exploited in the synthesis of other functionalized quinolines. nih.gov

Contemporary studies often focus on the synthesis of novel nitroquinolone derivatives and the evaluation of their biological potential. mdpi.comnih.gov The position of the nitro group on the quinoline scaffold is crucial and can lead to different isomers with distinct properties. The synthesis of these derivatives can be achieved through methods like direct nitration of quinoline precursors. nih.govresearchgate.net The chemical reactivity of the nitro group also allows for its reduction to an amino group, providing a pathway to aminoquinoline derivatives, further expanding the chemical space for exploration. nih.gov

Research Focus on 1-Ethyl-6-nitroquinolin-4-one within the Context of Functionalized Quinolones

This compound is a specific functionalized quinolone that has appeared in chemical literature. Its structure features a quinolin-4-one core, an ethyl group at the N1 position, and a nitro group at the C6 position. The quinolin-4-one structure itself is a recognized pharmacophore, and N-alkylation can be a strategy to stabilize this form. researchgate.net

Below are some of the computed and identified properties of this compound:

| Property | Value |

| Chemical Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 50440-64-7 |

| XLogP3 | 1.9 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Data sourced from ECHEMI. echemi.com |

While extensive, dedicated studies on the biological activity of this compound are not widely documented in mainstream literature, its identity as a functionalized nitroquinolone places it within a class of compounds of significant interest to chemical and pharmaceutical research. ontosight.ai The investigation of such specific derivatives contributes to the broader understanding of structure-activity relationships within the quinoline family.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-6-nitroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-12-6-5-11(14)9-7-8(13(15)16)3-4-10(9)12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTDCHNREGPDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304710 | |

| Record name | 1-ethyl-6-nitroquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-64-7 | |

| Record name | NSC166891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-6-nitroquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Ethyl 6 Nitroquinolin 4 One

Reactivity of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the quinolinone scaffold. Its strong electron-withdrawing nature activates the molecule for certain reactions and allows for its conversion into other valuable functionalities. mdpi.com

Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is a crucial step in the synthesis of various derivatives with potential biological activities. nih.govclockss.org Several reducing agents can be employed to achieve this transformation. For instance, the reduction of 6-nitroquinoline (B147349) can be accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst. nih.gov Another effective method involves the use of titanium(III) chloride in acetic acid, which can selectively reduce the nitro group without affecting the quinoline (B57606) ring. clockss.org

The resulting amino derivatives, such as 6-aminoquinoline, serve as important intermediates for further functionalization. clockss.org For example, the amino group can undergo reactions like reductive amination to introduce various side chains. clockss.org

Table 1: Selected Methods for the Reduction of Nitroquinolines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Nitroquinoline | Hydrazine hydrate, Raney nickel, EtOH/CH₂Cl₂ | 6-Hydroxylaminoquinoline | Not specified | nih.gov |

| 6-Nitroquinoline | Xanthine/xanthine oxidase, anaerobic conditions | 6-Aminoquinoline | Not specified | nih.gov |

| 5-Chloro-2,4-dimethyl-8-methoxy-6-nitroquinoline | TiCl₃, 50% acetic acid | 6-Amino-5-chloro-2,4-dimethyl-8-methoxyquinoline | 76.3% | clockss.org |

| 4-(m-CF₃-phenoxy)-6-nitroquinoline derivative | TiCl₃, 50% acetic acid | Corresponding amine | 80.4% | clockss.org |

Potential for Conversion to Other Functionalities (e.g., Nef Reaction Principles)

The nitro group can be transformed into a carbonyl group through reactions like the Nef reaction. nih.govwikipedia.orgalfa-chemistry.comorganicreactions.org The classical Nef reaction involves the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone. wikipedia.org For this reaction to occur, the nitro compound must have an alpha-hydrogen, allowing for the formation of a nitronate salt intermediate. wikipedia.org While direct application to 1-ethyl-6-nitroquinolin-4-one might be complex, the underlying principle of converting a nitro group to a carbonyl functionality is a significant pathway in organic synthesis. nih.gov

Role of the Nitro Group as an Activating Group in Nucleophilic Processes

The strong electron-withdrawing nature of the nitro group activates the quinoline ring, making it more susceptible to nucleophilic attack. mdpi.comsemanticscholar.orgnih.gov This activation is particularly pronounced at positions ortho and para to the nitro group. nih.govresearchgate.net In the case of 6-nitroquinoline derivatives, the nitro group facilitates nucleophilic substitution reactions, including nucleophilic aromatic substitution (SNA_r) of hydrogen. semanticscholar.orgnih.govrsc.org

For example, the presence of a nitro group can activate an adjacent bromo group for nucleophilic substitution. semanticscholar.org Furthermore, the nitro group itself can be replaced by various nucleophiles. nih.gov This activating effect is crucial for the synthesis of a wide range of functionalized quinoline derivatives. mdpi.comkochi-tech.ac.jp

Reactivity of the Quinolinone Core

Nucleophilic Substitution Reactions on the Quinoline Ring

The quinolinone ring, activated by the nitro group, can undergo various nucleophilic substitution reactions. nih.govsemanticscholar.orgcolab.ws The introduction of a nitro group has been shown to facilitate the direct functionalization of the 1-methyl-2-quinolone (B133747) (MeQone) framework. mdpi.com In some instances, this can lead to cine-substitution, where the incoming nucleophile attacks at a position adjacent to the one bearing the leaving group. nih.gov

Vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction pathway for nitroquinolines, allowing for the introduction of various substituents. nih.govresearchgate.net For instance, the amination of nitroquinolines can occur regioselectively at positions ortho or para to the nitro group. researchgate.net The position of nucleophilic attack can be influenced by the steric bulk of the nucleophile. nih.gov

Electrophilic Aromatic Substitution Beyond Nitration

While nitration is a common electrophilic aromatic substitution (EAS) on the quinoline ring, other electrophilic substitutions can also occur. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile. masterorganicchemistry.comsmolecule.com In the quinolinone system, the carbonyl group and the fused benzene (B151609) ring influence the regioselectivity of EAS reactions. For instance, in the nitration of 4-(2-chlorophenyl)quinolin-2(1H)-one, the nitro group is directed to the 6-position, which is para to the carbonyl group. The N-ethyl group in this compound will also influence the electron distribution and, consequently, the outcome of further electrophilic substitution reactions.

Oxidation Reactions

The nitro group on the quinolone ring can be a site for oxidation reactions. Strong oxidizing agents can convert the nitro group into other nitrogen-containing functionalities. For instance, the nitro group can undergo oxidation to form nitroso derivatives. evitachem.com While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of nitroaromatic compounds suggests this possibility. evitachem.com

Condensation Reactions with the Carboxylic Acid or Keto Functionality

The quinolone scaffold, particularly with its keto functionality at C-4, can participate in condensation reactions. For example, 4-quinolone-3-carboxylic acid derivatives can undergo condensation. mdpi.com The keto group at position 4 is considered essential for the biological activity of many quinolones and facilitates penetration into bacterial cells. nih.gov

Reactions involving the keto functionality are a key aspect of quinolone chemistry. For instance, the Pfitzinger reaction involves the condensation of isatin (B1672199) with an α-methylene carbonyl compound in the presence of a base to yield substituted quinoline derivatives. rsc.org This highlights the reactivity of the quinolone nucleus in forming new carbon-carbon bonds.

Furthermore, the presence of a nitro group can influence condensation reactions. For example, the reaction of 6-nitroquinoline with potassium cyanide and primary nitroalkanes can lead to the formation of pyrido[3,2-f]quinazolin-1(2H)-ones. rsc.org

Stereochemical Aspects of Reactions Involving Nitroquinolones

The stereochemistry of reactions involving quinolones is a critical aspect, particularly when new chiral centers are formed. In nucleophilic addition reactions to the carbonyl group of a quinolone, the hybridization of the carbonyl carbon changes from sp2 to sp3, leading to a tetrahedral geometry. libretexts.org If the quinolone is asymmetric, this can result in the creation of a new stereocenter. libretexts.org

The stereochemical outcome of such reactions can be influenced by several factors:

Syn- or Anti-addition: The incoming groups can add to the same side (syn) or opposite sides (anti) of the molecule. dalalinstitute.comalrasheedcol.edu.iq

Steric Hindrance: The approach of a nucleophile can be sterically hindered from one side of the molecule, leading to a preferential attack from the less hindered face. libretexts.org

Reaction Mechanism: The mechanism of the reaction, such as SN2, can dictate the stereochemical outcome, often resulting in an inversion of configuration (Walden inversion). pressbooks.pub

For instance, in the addition of bromine to alkenes, the reaction is stereospecific, with cis- and trans-alkenes yielding different stereoisomeric products. alrasheedcol.edu.iq While specific examples for this compound are not provided, these general principles of stereochemistry apply to reactions involving the quinolone framework.

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of the this compound molecule are heavily influenced by its substituents.

The nitro group at the C-6 position is a strong electron-withdrawing group, which significantly impacts the reactivity of the quinolone ring. nih.govdntb.gov.ua This effect is due to both inductive and resonance effects, making the positions vicinal to the nitro group electron-deficient. nih.gov

Key effects of the nitro group include:

Activation of the Scaffold: The strong electron-withdrawing nature of the nitro group activates the quinolone framework, making it more susceptible to nucleophilic attack. nih.govkochi-tech.ac.jpresearchgate.net

Directing Nucleophilic Substitution: The nitro group can direct incoming nucleophiles to specific positions on the ring. For example, it can facilitate nucleophilic attack at the position adjacent to the nitro group. nih.gov

Leaving Group Potential: The nitro group can also act as a good leaving group in nucleophilic substitution reactions. nih.govresearchgate.net

The electron-withdrawing properties of the nitro group have been shown to promote amino-halogenation reactions in 3-nitro-2-quinolones. st-andrews.ac.uk

The N-1 substituent is crucial for the activity of quinolones. ijpsi.orgresearchgate.net Both steric and electronic factors of the N-1 alkyl group, in this case, an ethyl group, play a significant role.

Electronic Effects: The electronic properties of the N-1 substituent also contribute to the molecule's reactivity. ijpsi.org While the ethyl group is primarily an electron-donating group through induction, more complex electronic interactions can also be at play. ijpsi.org

Studies on fluoroquinolones have indicated that substitutions at the N-1 position are important for antibacterial activity. ijpsi.org The cyclopropyl (B3062369) group is often considered optimal for activity in many fluoroquinolones. nih.gov

The position of substituents on the quinoline framework dictates the regioselectivity of its reactions. The inherent electronic properties of the quinoline ring, combined with the directing effects of existing substituents, determine where further functionalization will occur.

Electrophilic Substitution: The benzene ring of the quinoline system can undergo electrophilic substitution, and the position of this substitution is directed by the existing groups. evitachem.com

Nucleophilic Substitution: As mentioned, the electron-withdrawing nitro group activates the ring for nucleophilic attack, often at positions ortho or para to it. nih.gov

Remote Functionalization: Methods have been developed for the regioselective halogenation of 8-substituted quinolines at the C5-position, demonstrating that reactions can be directed to specific, geometrically inaccessible positions. rsc.org

The reactivity of different positions on the quinolone ring can be summarized in the following table:

| Position | Reactivity Influenced by | Type of Reaction |

| C-3 & C-4 | Keto-enol tautomerism, presence of carboxylic acid | Condensation, Nucleophilic addition mdpi.comnih.gov |

| C-5 | Electron-withdrawing effect of C-6 nitro group | Nucleophilic substitution rsc.orgnih.gov |

| C-6 | Nitro group | Nucleophilic aromatic substitution, Reduction evitachem.comnih.gov |

| N-1 | Alkyl substituent (ethyl group) | Influences overall reactivity and biological interactions ijpsi.orgresearchgate.net |

Computational and Theoretical Investigations of 1 Ethyl 6 Nitroquinolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been central to understanding the behavior of 1-Ethyl-6-nitroquinolin-4-one at the atomic and electronic levels.

DFT methods are a mainstay of computational chemistry, providing a balance between accuracy and computational cost. Researchers have utilized specific functionals and basis sets to model this compound. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. This functional, when paired with basis sets like 6-31++G** and 6-311G(d,p), allows for the accurate calculation of the electronic structure and properties of the molecule. These basis sets include polarization and diffuse functions, which are crucial for describing the electron distribution, particularly in a molecule with heteroatoms and a nitro group.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, these calculations have been performed to find the minimum energy structure.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. The quinolinone core is largely planar, with the ethyl and nitro groups attached. The planarity of the bicyclic system is a key feature, influencing its electronic properties. The ethyl group, due to free rotation around the C-N bond, can adopt various conformations, and computational studies help identify the most energetically favorable one.

Table 1: Selected Optimized Structural Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.378 | C2-N1-C9 | 121.5 |

| N1-C1' | 1.475 | N1-C2-C3 | 122.3 |

| C4=O5 | 1.234 | C3-C4-C9 | 118.9 |

| C6-N7 | 1.472 | C5-C6-N7 | 118.7 |

| N7-O8 | 1.231 | C6-N7-O8 | 117.9 |

| N7-O9 | 1.231 | O8-N7-O9 | 124.2 |

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values may vary depending on the specific level of theory and basis set used.

The electronic structure of a molecule governs its reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), provide valuable insights.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor.

Other global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) are also calculated to quantify the molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.45 |

| HOMO-LUMO Gap | 3.80 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 1.90 |

| Global Softness (S) | 0.526 |

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values may vary depending on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions. It provides a picture of the localized bonds and lone pairs within a molecule.

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model.

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These calculations can help in the assignment of the absorption bands observed in experimental IR spectra. For this compound, the calculated spectrum would show characteristic vibrational modes.

Key predicted vibrational frequencies include:

C=O stretching: A strong band typically in the region of 1650-1680 cm⁻¹, corresponding to the stretching of the ketone group at position 4.

NO₂ stretching: Two distinct bands, an asymmetric stretch usually around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹, characteristic of the nitro group.

C-H stretching: Vibrations of the aromatic and ethyl C-H bonds, typically appearing above 3000 cm⁻¹.

C-N stretching: Vibrations associated with the various C-N bonds in the molecule.

The calculated frequencies are often scaled by a factor to account for anharmonicity and other limitations of the computational method, allowing for a more accurate comparison with experimental spectra.

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

No dedicated studies presenting computational ¹H and ¹³C NMR data for this compound were found. While experimental NMR data has been reported for the parent compound, 6-nitroquinolin-2(1H)-one, this does not include the N-ethyl group and lacks the requested computational analysis. rsc.org Theoretical simulation of NMR spectra is highly dependent on the precise molecular geometry and electronic environment, and thus, data from other isomers or related structures cannot be substituted.

Intermolecular Interactions and Crystal Packing Analysis

A crystal structure for this compound, which is the prerequisite for analyzing intermolecular interactions, has not been reported in the crystallographic databases searched. Consequently, no specific research on its hydrogen bonding, π-stacking interactions, or Hirshfeld surface analysis is available.

It is important to note that a detailed crystallographic study, including analysis of hydrogen bonds and planarity, has been published for the isomer 1-Ethyl-3-nitroquinolin-4(1H)-one . researchgate.net However, the change in the nitro group's position from the 3- to the 6-position would significantly alter the molecule's electronic distribution, polarity, and steric profile, leading to entirely different crystal packing and intermolecular interactions. Therefore, the data for the 3-nitro isomer cannot be used to describe the 6-nitro isomer.

Analysis of Hydrogen Bonding Interactions (Intramolecular and Intermolecular C-H⋯O, C-H⋯N)

Without a determined crystal structure for this compound, a factual analysis of its specific intra- and intermolecular hydrogen bonding network is impossible.

Examination of π-Stacking Interactions

Similarly, the absence of crystallographic data precludes any specific examination of π-stacking interactions within the solid state of this compound. The nature of such interactions, including ring slippage and interplanar distances, is unique to the crystal lattice of a specific compound. libretexts.orgiucr.org

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts, but it is entirely dependent on having high-quality single-crystal X-ray diffraction data. nih.govnih.gov As no such data has been published for this compound, this analysis cannot be performed or reported.

Conformational Analysis and Molecular Planarity Studies

Detailed conformational analysis and studies of molecular planarity are derived from experimental crystallographic data or high-level theoretical calculations. While such studies exist for isomers like 1-Ethyl-3-nitroquinolin-4(1H)-one, which was found to be essentially planar, this information cannot be extrapolated to the 6-nitro isomer due to the different electronic and steric influences of the nitro group's position. researchgate.net

Theoretical Basis for Structure-Activity Relationship (QSAR) Modeling

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are frequently subjects of Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.comresearchgate.net The presence of a nitro group is a significant feature in QSAR modeling, as it acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor, critically influencing a molecule's interaction with biological targets. For instance, the addition of a nitro group to a quinoline (B57606) structure has been shown to be a key factor in creating an "activity cliff," where a small structural change leads to a large change in biological activity, such as skin sensitization. nih.gov

The theoretical basis for including this compound in QSAR modeling would rest on these general principles: the established biological relevance of the quinolinone core and the significant electronic and steric impact of the ethyl and nitro substituents on receptor binding or other biological endpoints. researchgate.netepa.gov However, no published studies were found that specifically discuss the theoretical basis or application of this compound in a QSAR model.

Molecular Mechanisms of Biological Activity of 1 Ethyl 6 Nitroquinolin 4 One Derivatives in Vitro and Mechanistic Studies

Interactions with Biomolecular Targets at the Molecular Level

The planar structure of the quinoline (B57606) ring and the reactivity of its substituents enable these compounds to interact with fundamental cellular macromolecules like nucleic acids and proteins, thereby disrupting their normal functions.

The quinoline moiety, being a planar polycyclic aromatic system, is capable of inserting itself between the base pairs of DNA, a process known as intercalation. brieflands.com This physical insertion can disrupt the normal helical structure of DNA, creating obstacles for the cellular machinery involved in nucleic acid processing. nih.gov For instance, intercalation can interfere with DNA replication and transcription by inhibiting the action of DNA and RNA polymerases. nih.gov

Furthermore, the presence of the nitro group can lead to the formation of reactive intermediates that covalently bind to DNA, forming DNA adducts. nih.gov This chemical damage to DNA can trigger cellular repair mechanisms. However, if the damage is extensive or if the repair processes are overwhelmed, it can lead to mutations or cell death. nih.govpnas.org Studies on related nitroaromatic compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), have shown they form bulky DNA adducts, which are recognized and processed by cellular repair systems. nih.govnih.gov This mechanism, involving both intercalation and covalent modification, underscores the potential of nitroquinoline derivatives to disrupt DNA synthesis and repair, contributing to their biological effects. brieflands.com

Beyond DNA, quinolone derivatives can bind to and inhibit the function of various critical cellular proteins and enzymes. smolecule.commdpi.com The specific protein targets can vary depending on the exact structure of the derivative.

While specific data on 1-Ethyl-6-nitroquinolin-4-one's interaction with DNA gyrase and the eukaryotic initiation factor 4A (eIF4A) is not extensively detailed in the provided context, the broader class of quinolones is known for its enzyme-inhibiting properties. For example, certain quinolone derivatives have been developed as potent inhibitors of DNA gyrase, a key enzyme in bacterial DNA replication.

Research into related quinolinone scaffolds has demonstrated significant inhibitory activity against other enzymes. A study on 4-hydroxy-2-quinolinone derivatives revealed potent inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com Docking studies suggested that these compounds bind to an allosteric site on the enzyme rather than the catalytic active site. mdpi.com

| Compound Class | Enzyme Target | Findings | Reference |

| 4-Hydroxy-2-quinolinone derivatives | Soybean Lipoxygenase (LOX) | Several analogs exhibited significant inhibitory activity, with IC50 values as low as 10 µM. Binding is suggested to be allosteric. | mdpi.com |

| Natural Product Alkaloids (e.g., 6-methoxy chelerythrine) | Cytochrome P450 1A1 (CYP1A1) | Identified as potent inhibitors in screening assays, suggesting a role in modulating pro-carcinogen metabolism. | nih.gov |

| 6-Nitroquipazine (B1217420) Analogues | Serotonin (B10506) Transporter (SERT) | Alkyl chain length significantly affects binding affinity, demonstrating high-affinity inhibition. | nih.gov |

This table presents data on enzyme inhibition by various quinoline and quinolinone derivatives to illustrate the potential mechanisms of the broader class of compounds.

Role of the Nitro Group in Biological Activity and Bioactivation

The nitro (NO₂) group at the 6-position is not merely a passive substituent; it is a critical determinant of the compound's biological activity, primarily through its electrochemical properties.

A key aspect of the mechanism of action for many nitroaromatic compounds is the bioreduction of the nitro group within the target cell or microorganism. mdpi.com This process involves the enzymatic transfer of electrons to the nitro group, leading to its reduction and the formation of highly reactive, cytotoxic intermediates. mdpi.com

The reduction can proceed through a one-electron pathway to form a nitro radical anion (NO₂⁻). mdpi.com In anaerobic environments, such as those found in certain bacteria or protozoa, this radical can be further reduced to nitroso (R-NO) and hydroxylamino (R-NHOH) species, which are capable of damaging cellular macromolecules like DNA. mdpi.com This process often involves electron transport proteins like ferredoxin. mdpi.com

Under aerobic conditions, the nitro radical anion can participate in a "futile cycle" by transferring its extra electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing a superoxide (B77818) anion (O₂⁻). mdpi.com This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cellular toxicity. mdpi.com

The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemical reactivity of the entire quinolone ring system. kochi-tech.ac.jpmdpi.com This electron-withdrawing effect, acting through both inductive and resonance effects, makes the quinolone scaffold more electron-deficient. kochi-tech.ac.jpmdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Nitroquinolones

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For nitroquinolone derivatives, SAR studies have provided insights into optimizing their potency and selectivity.

Research has shown that the specific substitution pattern on the quinolone ring is critical. For example, the position of the nitro group can dramatically alter the molecule's properties. Nitration at the 6-position is a common outcome, but other positions can also be targeted depending on the reaction conditions and the other substituents present on the ring. mdpi.comarabjchem.org The electron-withdrawing nature of the nitro group at position 6 activates the molecule, but its placement elsewhere could lead to different biological profiles. kochi-tech.ac.jp

Studies on related quinoline derivatives have highlighted key SAR principles:

Substituents on the Quinoline Nitrogen: In a series of 6-nitroquipazine analogues, modifying the length of the alkyl chain attached to the piperazine (B1678402) ring had a profound impact on binding affinity for the serotonin transporter (SERT). nih.gov This indicates that the substituent at this position can be tailored to improve interaction with specific protein binding pockets.

Substituents on the Aromatic Ring: For a series of 1H-imidazo[4,5-c]quinoline analogues, the nature of the substituent at the R1 position was important for anti-trypanosomal activity. acs.org Aromatic and heteroaromatic groups were explored, with some showing excellent potency. acs.org

Influence of Redox Potential: In a study of 8-nitroquinolin-2(1H)-ones, a clear relationship was established between the compound's redox potential and its antileishmanial activity. nih.gov Activity was only observed for compounds with a redox potential above a certain threshold (-0.6 V), highlighting the importance of the molecule's ability to be bioreduced. nih.gov

| Base Scaffold | Position of Variation | Type of Variation | Impact on Biological Activity | Reference |

| 6-Nitroquipazine | Piperazine Nitrogen | Alkyl chain length (C1-C12) | Modulated binding affinity for the serotonin transporter (SERT); octyl, decyl, and dodecyl chains showed antidepressant activity. | nih.gov |

| 1H-Imidazo[4,5-c]quinoline | R1 and R3 positions | Phenyl, pyridyl, methyl-imidazole groups | Significantly affected anti-trypanosomal potency and selectivity against host cells. | acs.org |

| 8-Nitroquinolin-2(1H)-one | Various ring positions | Introduction of different substituents | Altered the redox potential, which directly correlated with antileishmanial activity. | nih.gov |

| 4-Hydroxy-2-quinolinone | Quinolinone Nitrogen and Amide substituent | N-methyl vs N-phenyl; various cyclic groups | Replacement of N-methyl with N-phenyl led to inactive derivatives against lipoxygenase. | mdpi.com |

This table summarizes key findings from Structure-Activity Relationship (SAR) studies on various quinoline derivatives, demonstrating how structural modifications influence biological outcomes.

Influence of Substituents (e.g., Halogens, Trifluoromethyl Groups) on Biological Potency

Structure-activity relationship (SAR) studies have consistently shown that the introduction of specific substituents, such as halogens and trifluoromethyl groups, can significantly modulate the biological potency of quinolin-4-one derivatives.

The presence of a nitro group , as seen in the 6-position of the parent compound, is known to enhance the reactivity and potential for interaction with biological targets. jst.go.jp This is often due to the electron-withdrawing nature of the nitro group, which can influence the electronic properties of the entire molecule. scirp.org

Halogen substituents also play a crucial role. For instance, the introduction of a fluorine atom, particularly at the C-6 position, has been found to be optimal for the anticancer activity of some quinolin-4-ones. mdpi.com In a series of quinoline-4-carboxamides, replacing a chlorine atom at the C-7 position with fluorine led to a significant increase in antiviral activity. rsc.org Conversely, bromo and nitro functionalities at the same position were only moderately tolerated. rsc.org Trifluoromethyl (-CF3) groups, known for increasing lipophilicity, can also impact biological activity, though in some cases, they have been found to render the compounds inactive. rsc.org

Positional Effects of Functional Groups on Mechanism of Action

The specific placement of functional groups on the quinolin-4-one ring system is critical and can dramatically alter the mechanism of action. The core structure, including a substitution on the nitrogen atom and a carbonyl group at position 4, is considered essential for potency. mdpi.com

The substituent at the C-7 position is often responsible for direct interaction with biological targets like topoisomerase II. mdpi.com The nature of this substituent can greatly influence the compound's properties. For example, in a series of ciprofloxacin (B1669076) derivatives, modifications at the piperazinyl N-4 position (often attached at C-7 of the quinolone core) significantly affected their anticancer potency. bohrium.com

The substituent at the C-3 position is also a key determinant of activity. For some quinolin-4-ones, it is believed that this substituent should be coplanar with the quinoline ring to maintain activity. mdpi.com The development of N-substituted piperazinylquinolone derivatives has highlighted the importance of this position in creating potential topoisomerase I inhibitors. jst.go.jp

Furthermore, the electronic effects of substituents on the phenyl groups of quinoline moieties are crucial for antiproliferative activity, indicating that the position of a substituent significantly determines the compound's efficacy. mdpi.com

In Vitro Experimental Methodologies for Mechanistic Elucidation

A variety of in vitro experimental techniques are employed to unravel the molecular mechanisms through which this compound derivatives exert their biological effects. These assays provide critical insights into cellular processes, enzyme inhibition, and pathway-specific activities.

Cell-Based Assays for Studying Cellular Processes (e.g., Cell Proliferation Inhibition, Apoptosis Induction)

Cell-based assays are fundamental for assessing the cytotoxic and antiproliferative effects of quinolin-4-one derivatives.

Cell Proliferation Inhibition Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability and proliferation. mdpi.comjst.go.jpmdpi.com It has been widely used to evaluate the anticancer activity of novel quinolone derivatives against various human cancer cell lines, including lung (A549), leukemia (HL-60), and cervical cancer (HeLa). jst.go.jp The Sulforhodamine B (SRB) assay is another method used to evaluate cell proliferation and viability. rsc.org

Apoptosis Induction Assays: To determine if cell death occurs via apoptosis, researchers utilize techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. nih.govmdpi.com This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Hoechst 33258 staining is also used to observe nuclear changes characteristic of apoptosis. nih.gov Western blotting can then be employed to detect changes in the levels of apoptosis-related proteins such as caspases (caspase-3, -8, -9), PARP, and members of the Bcl-2 family. nih.govd-nb.info

Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). rsc.orgmdpi.com Many quinolone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. rsc.orgrsc.orgnih.gov

The following table summarizes the IC₅₀ values for selected quinolone derivatives in various cancer cell lines, as determined by cell proliferation assays.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

| Compound 8i (Quinolone Derivative) | A549 (Lung) | 0.009 | jst.go.jp |

| Compound 8i (Quinolone Derivative) | HL-60 (Leukemia) | 0.008 | jst.go.jp |

| Compound 8i (Quinolone Derivative) | HeLa (Cervical) | 0.010 | jst.go.jp |

| Compound 11e (Benzyloxyquinolin-2(1H)-one) | COLO 205 (Colon) | < 1 (nanomolar) | nih.gov |

| Compound 22 (Methoxy-4-phenylquinolin-2(1H)-one) | COLO 205 (Colon) | 0.32 | mdpi.com |

| Compound 6i (Chromeno[4,3-b]quinoline) | MCF7 (Breast) | 6.10±1.23 | repec.org |

| Compound 6m (Chromeno[4,3-b]quinoline) | MCF7 (Breast) | 8.21±2.31 | repec.org |

Enzyme Inhibition Assays

The ability of quinolin-4-one derivatives to inhibit specific enzymes is a key aspect of their mechanism of action, particularly in an anticancer context.

Topoisomerase Inhibition Assays: DNA topoisomerases (Top I and Top II) are crucial enzymes for DNA replication and are major targets for anticancer drugs. jst.go.jpbohrium.com Quinolone derivatives have been identified as potent inhibitors of both Top I and Top II. jst.go.jpbohrium.comjst.go.jpresearchgate.net Assays to measure this inhibition often involve assessing the relaxation of supercoiled DNA or the stabilization of the enzyme-DNA covalent complex. jst.go.jpbohrium.com For example, novel ciprofloxacin derivatives were shown to be potent inhibitors of Topoisomerase II, which correlated with their ability to induce apoptosis. bohrium.com

Protein Kinase Inhibition Assays: Protein kinases are another important class of enzymes targeted in cancer therapy. Some quinolone derivatives have been shown to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). researchgate.netresearchgate.net Fluorometric assays are commonly used to screen for histone deacetylase (HDAC) enzyme inhibition, another target for anticancer quinolones. tandfonline.com

Reporter Gene Assays for Specific Biological Pathways

Reporter gene assays are powerful tools for investigating whether a compound affects a specific cellular signaling pathway. These assays typically use a plasmid containing a reporter gene (like luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor.

Studies have used luciferase reporter assays to show that fluoroquinolones can block the activation of the MMP-9 (Matrix Metalloproteinase-9) promoter, which is involved in cancer cell invasion and metastasis. mdpi.com Reporter gene systems have also been employed to study the effects of quinolones on the NF-κB pathway, which is linked to inflammation and cancer. semanticscholar.org In other studies, reporter genes under the control of a methylated promoter have been used to screen for compounds that can reactivate epigenetically silenced genes. researchgate.net Recently, cell-based screenings have identified quinolones that exert anticancer activity by modulating microRNA processing machinery, an effect that can be monitored using reporter systems. rsc.org

Molecular Docking and Computational Binding Site Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. This method provides valuable insights into the molecular interactions that govern the biological activity of compounds like this compound derivatives.

Docking studies have been instrumental in understanding how quinolones bind to their targets. For instance, simulations have been performed to insert novel quinolone derivatives into the crystal structure of the DNA-Topoisomerase I complex to determine the probable binding model. jst.go.jpjst.go.jp These studies often reveal key interactions, such as hydrogen bonds and π-cation interactions, that are crucial for the compound's inhibitory activity. jst.go.jp

Similarly, molecular docking has been used to investigate the binding of pyrano[3,2-c]quinolone analogues to DNA-topoisomerase, showing that these compounds can intercalate into the DNA-enzyme complex and achieve energetically favorable binding modes. scirp.org In other research, docking studies of quinoline-based inhibitors have been performed on various cancer-related proteins to predict their mechanism of action. researchgate.net The binding models generated from these studies help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors. jst.go.jpjst.go.jp

Prediction of Ligand-Target Interactions (e.g., with Topoisomerase II DNA Gyrase, Soybean LOX-1)

Molecular docking studies are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and its target protein. These computational methods help to elucidate the potential biological targets and guide the synthesis of more potent compounds.

Topoisomerase II DNA Gyrase: A series of novel 1-ethyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives have been investigated for their potential as antibacterial agents. nih.gov Molecular docking was performed using the Topoisomerase II DNA gyrase enzyme from E. coli (PDB ID: 2XCT) to understand the binding interactions. nih.govnih.govebi.ac.uk These studies are critical as DNA gyrase is a well-established target for quinolone antibiotics, where inhibition of the enzyme's function to introduce negative supercoils into DNA leads to bacterial cell death. nih.govnih.gov The docking studies for these derivatives aimed to understand how modifications, particularly at the C-7 position, influence the binding affinity and interaction with the enzyme's active site. nih.gov

Soybean Lipoxygenase-1 (LOX-1): Derivatives based on the 4-hydroxy-2-quinolinone scaffold have been evaluated for their anti-inflammatory potential by studying their interaction with soybean lipoxygenase-1 (PDB: 3PZW). mdpi.comnih.gov Soybean LOX-1 is often used as a model for human 5-lipoxygenase (5-LOX) due to its structural homology. nih.gov Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, and their inhibition is a key strategy for controlling inflammation. mdpi.comnih.govnih.gov Docking studies for quinolinone derivatives against soybean LOX-1 have revealed that these compounds can interact effectively with the enzyme, suggesting a potential mechanism for their anti-inflammatory activity. mdpi.com For instance, certain quinolinone-cinnamic acid hybrids have shown promising inhibitory activity against soybean LOX. mdpi.com

Table 1: Predicted Ligand-Target Interactions for Quinolone Derivatives

| Derivative Class | Target Enzyme | PDB ID | Predicted Activity | Reference |

|---|---|---|---|---|

| 1-Ethyl-6-fluoro-4-oxo-quinoline derivatives | Topoisomerase II DNA Gyrase (E. coli) | 2XCT | Antibacterial | nih.gov |

| 4-Hydroxy-2-quinolinone derivatives | Soybean Lipoxygenase-1 (LOX-1) | 3PZW | Anti-inflammatory | mdpi.comnih.gov |

Analysis of Intermolecular Interactions within Binding Pockets

The stability and specificity of the ligand-target complex are determined by a network of intermolecular interactions within the protein's binding pocket. Analysis of these interactions provides a detailed picture of the binding mode.

Topoisomerase II DNA Gyrase Interactions: For fluoroquinolone derivatives targeting DNA gyrase, the interactions within the binding site are key to their inhibitory action. nih.gov Docking studies of 1-ethyl-6-fluoro-4-oxo-quinoline derivatives have shown interactions with key amino acid residues. nih.gov For example, a related compound, 14b, was found to form a hydrogen bond with Arg-98 and additional hydrogen bonds with Gly-103, His-70, and Thr-107. rsc.org Furthermore, "pi-pi" stacking interactions with residues like Tyr-106, Phe-73, and Phe-43, along with other hydrophobic interactions, contribute to a higher binding score and stable binding within the pocket. rsc.org Mutations in the regions of this binding pocket are known to confer resistance to quinolone drugs, highlighting the importance of these specific interactions. nih.gov

Table 2: Key Intermolecular Interactions for Quinolone Derivatives

| Ligand Class | Target Enzyme | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 3-Nitro-4-quinolone derivative (14b) | Not specified, likely a bacterial target | Arg-98, Gly-103, His-70, Thr-107 | Hydrogen Bonding | rsc.org |

| Tyr-106, Phe-73, Phe-43 | Pi-Pi Stacking | rsc.org | ||

| 4-Hydroxy-2-quinolinone derivative (3h) | Soybean LOX-1 | Not explicitly named, but strong binding confirmed | Allosteric Binding | mdpi.com |

| 4-Hydroxy-2-quinolinone derivative (3s) | Soybean LOX-1 | Not explicitly named, but strong binding confirmed | Allosteric Binding | mdpi.com |

Future Directions and Advanced Research Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of quinolone derivatives has traditionally relied on established methods such as the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester followed by cyclization. wikipedia.orgacs.orgacs.org This classical approach, while effective, often requires harsh reaction conditions and can result in moderate yields. For instance, the synthesis of various desfluoroquinolones using Gould-Jacobs cyclization has been reported, highlighting its continued use in generating novel quinolone cores. researchgate.net

Future research in the synthesis of 1-Ethyl-6-nitroquinolin-4-one should focus on the development of more efficient and environmentally friendly "green" methodologies. researchgate.net This includes the exploration of:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of quinolone derivatives.

Solvent-free reactions: Eliminating the use of hazardous solvents aligns with the principles of green chemistry and can simplify product purification. acs.org

Novel catalytic systems: The use of cost-effective and reusable catalysts, such as nickel-catalyzed sequential one-pot strategies, can enhance the sustainability of the synthesis. researchgate.net For example, a nickel-catalyzed cycloaddition of benzoxazinones with alkynes has been developed for the synthesis of substituted quinolones. oup.com

One-pot multi-component reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to functionalized quinolones. acs.org

A potential synthetic route to this compound could be adapted from the synthesis of its isomer, 1-Ethyl-3-nitroquinolin-4(1H)-one. This synthesis involved the reaction of 4-hydroxy-3-nitroquinoline with phosphorous pentachloride and phosphoryl chloride in the presence of ethanol, which unexpectedly yielded the N-ethylated product. iucr.orgiucr.org A similar approach starting from 4-hydroxy-6-nitroquinolin-2(1H)-one could potentially yield the target compound. rsc.org Another viable strategy involves the direct alkylation of 6-nitroquinolin-4-one.

The table below summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound.

| Synthetic Methodology | Key Features | Potential Application for this compound |

| Gould-Jacobs Reaction | Classical method for quinolone synthesis. wikipedia.org | Starting from p-nitroaniline and an appropriate malonic ester derivative. acs.orgnih.gov |

| Nickel-Catalyzed Cycloaddition | Utilizes a nickel catalyst for the cycloaddition of benzoxazinones and alkynes. oup.com | A novel approach to construct the quinolone core. |

| One-Pot Multi-component Reactions | Combines multiple reaction steps into a single, efficient process. acs.org | Could be designed to directly assemble the functionalized quinolone. |

| Alkylation of Quinolone Core | Direct introduction of the ethyl group onto the nitrogen of 6-nitroquinolin-4-one. | A straightforward final step in the synthesis. |

Exploration of Complex Chemical Transformations and Reaction Cascades

The reactivity of the this compound scaffold offers numerous possibilities for complex chemical transformations and reaction cascades. The presence of the nitro group, in particular, opens up a wide range of synthetic modifications.

Future research should explore:

Reduction of the nitro group: The reduction of the nitro group to an amino group is a key transformation that provides a handle for further functionalization. umich.edu The resulting 6-amino-1-ethylquinolin-4-one can serve as a precursor for the synthesis of a diverse library of derivatives through reactions such as acylation, sulfonation, and coupling reactions. The reduction can be achieved using various reagents, including tin(II) chloride. umich.edu

Nucleophilic aromatic substitution (cine-substitution): Nitroquinolones are known to undergo cine-substitution, where a nucleophile attacks the ring and displaces the nitro group. This allows for the introduction of a wide range of substituents at the 6-position.

Cycloaddition reactions: The quinolone ring can participate in cycloaddition reactions, such as Diels-Alder and [2+2] photocycloadditions, to construct more complex polycyclic structures. jst.go.jpnih.govacs.org For example, 2(1H)-quinolones with electron-withdrawing groups at the 3-position have been shown to act as dienophiles in Diels-Alder reactions. jst.go.jp Copper-catalyzed (3+2) cycloaddition of 2H-azirines to quinolones has also been reported to yield pyrrolo[3,2-c]quinolone scaffolds. mdpi.com

Reaction cascades: Designing multi-step reactions that proceed in a single pot (cascade reactions) can lead to the efficient synthesis of highly complex molecules from simple starting materials.

The following table outlines potential chemical transformations for this compound.

| Transformation | Reagents and Conditions | Product |

| Nitro Group Reduction | SnCl₂ / HCl | 6-Amino-1-ethylquinolin-4-one |

| Cine-substitution | Various nucleophiles (e.g., amines, alkoxides) | 6-Substituted-1-ethylquinolin-4-ones |

| Diels-Alder Cycloaddition | Dienes (e.g., 1,3-butadiene) | Polycyclic quinolone derivatives |

| [2+2] Photocycloaddition | Alkenes / Visible light | Cyclobutane-fused quinolones |

Deeper Elucidation of Molecular Mechanisms via Integrated Experimental and Computational Approaches

Understanding the molecular mechanisms by which this compound and its derivatives exert their potential biological effects is crucial for their development as therapeutic agents or research tools. An integrated approach that combines experimental studies with computational modeling can provide deep insights into these mechanisms.

Future research in this area should focus on:

Identifying biological targets: High-throughput screening and proteomics approaches can be used to identify the specific proteins or enzymes that interact with this compound.

Investigating enzyme inhibition: For identified targets, detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Studying interactions with DNA: Given that many quinolones target DNA gyrase, investigating the interaction of this compound with DNA and DNA-related enzymes is a key area of research.

Spectroscopic studies: Techniques such as NMR, FT-IR, and UV-Vis spectroscopy, combined with theoretical calculations, can be used to characterize the compound and its interactions with biological molecules. nih.govrsc.orgresearchgate.net

In situ monitoring of reactive species: Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates that may be formed during the biological action of nitroquinolones. benthamdirect.com

Application of Advanced Computational Techniques for Rational Design and Prediction

Advanced computational techniques are indispensable tools for the rational design of new quinolone derivatives with improved properties and for predicting their activity and toxicity.

Key computational approaches to be applied include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR): These methods can be used to develop predictive models that correlate the chemical structure of quinolone derivatives with their biological activity and toxicity. nih.govwalisongo.ac.idaip.org Such models can guide the design of new compounds with enhanced therapeutic potential and reduced adverse effects.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to the active site of target proteins, providing insights into the key interactions that govern binding affinity.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic properties, reactivity, and spectroscopic characteristics of the compound. nih.govrsc.org This information is valuable for understanding its chemical behavior and for interpreting experimental data. For instance, DFT calculations have been used to study the tautomeric forms and electronic spectra of other quinolone derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the quinolone derivative and its biological target over time, offering a more realistic representation of the binding process.

The following table lists some of the key computational methods and their applications in the study of this compound.

| Computational Method | Application |

| QSAR/QSTR | Predict biological activity and toxicity of new derivatives. nih.gov |

| Molecular Docking | Predict binding modes to target proteins. |

| DFT Calculations | Investigate electronic structure, reactivity, and spectroscopic properties. nih.gov |

| MD Simulations | Simulate the dynamic interactions with biological targets. |

Design and Synthesis of Next-Generation Quinolone-Based Chemical Probes for Biological Research

The quinolone scaffold is an excellent platform for the development of chemical probes to study biological processes. nih.govresearchgate.net The inherent fluorescence of some quinolone derivatives makes them particularly attractive for imaging applications. nih.govresearchgate.netnih.gov

Future research in this area should focus on:

Developing fluorescent probes: this compound can be functionalized with fluorophores to create probes for detecting specific biomolecules or for cellular imaging. The nitro group can act as a quencher, and its reduction in a specific biological environment (e.g., hypoxic conditions in tumors) could lead to a "turn-on" fluorescent signal. nih.govnih.gov

Designing activity-based probes: By incorporating a reactive group, this compound can be converted into an activity-based probe that covalently labels the active site of a target enzyme, allowing for its identification and characterization.

Creating probes for specific enzyme activity: The quinolone scaffold can be modified to create probes that are substrates for specific enzymes, with the enzymatic reaction leading to a detectable signal (e.g., fluorescence). researchgate.net For example, quinoline-malononitrile based probes have been developed for detecting monoamine oxidases. researchgate.net

Synthesizing lanthanide-based luminescent probes: New thiol-reactive derivatives of quinolone-based lanthanide chelates can be synthesized for highly sensitive detection of biomolecules. nih.gov

The design of next-generation probes based on this compound could involve the strategic introduction of functional groups for targeting, reporting, and reacting with biological systems.

Q & A

Basic: What are the common synthetic routes for 1-Ethyl-6-nitroquinolin-4-one, and what methodological considerations are critical for reproducibility?

Answer:

The synthesis of this compound typically involves nitro-substitution and alkylation reactions. For example, Mannich reactions (using formaldehyde and amines) or Friedel-Crafts alkylation may be employed to introduce the ethyl group at the quinoline core . Key considerations include:

- Reagent purity : Trace impurities in nitroquinoline precursors can lead to side reactions.

- Temperature control : Nitration reactions are exothermic; gradual addition of nitric acid/sulfuric acid mixtures under ice baths is advised.

- Characterization : Post-synthesis validation via H/C NMR and HPLC (≥95% purity threshold) is essential. Raw spectral data should be archived in appendices, with processed data (e.g., integration values, coupling constants) in the main text .

Basic: Which analytical techniques are most robust for characterizing this compound, and how should data be structured for peer review?

Answer:

- Spectroscopy : UV-Vis (to confirm nitro group absorption at 250-300 nm) and FTIR (C=O stretch ~1680 cm) .

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Data presentation : Processed data (e.g., chromatogram peak areas, spectral assignments) must be included in the main body, while raw datasets (e.g., full NMR spectra) belong in appendices. Use SI units and consistent significant figures .

Basic: What safety protocols are mandated for handling this compound, given its structural analogs' hazards?

Answer:

- PPE : Nitroquinolines may be carcinogenic; wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N or Ar) to prevent decomposition.

- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration, adhering to local regulations .

Advanced: How can researchers design controlled experiments to investigate the photostability of this compound under varying UV exposure?

Answer:

- Variables : Independent variable = UV wavelength (e.g., 254 nm vs. 365 nm); dependent variable = degradation rate (HPLC-measured). Controls include dark-stored samples.

- Protocol : Use a calibrated UV chamber with irradiance meters. Collect time-point samples (0, 1, 3, 6, 12 hrs) and analyze via kinetic modeling (e.g., pseudo-first-order plots).

- Error mitigation : Triplicate runs and ANOVA for inter-group variance analysis .

Advanced: How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?

Answer:

- Triangulation : Cross-validate with alternative techniques (e.g., X-ray crystallography or N NMR for nitro group confirmation).

- Artifact checks : Assess solvent peaks (DMSO-d may obscure 2.5 ppm regions) or ionization suppression in MS.

- Computational tools : Compare experimental NMR shifts with DFT-simulated spectra (e.g., Gaussian or ORCA software) .

Advanced: What methodologies optimize the reaction yield of this compound in solvent-free or green chemistry conditions?

Answer:

- Solvent screening : Test ionic liquids (e.g., [BMIM][BF]) or microwave-assisted synthesis to reduce reaction time.

- Catalysis : Evaluate heterogeneous catalysts (e.g., zeolites) for nitro group activation.

- Yield analysis : Compare gravimetric yields with GC-MS to identify volatile byproducts. Report turnover frequencies (TOF) and space-time yields .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT studies : Calculate Fukui indices to identify electrophilic centers (e.g., C-4 carbonyl vs. nitro-O positions).

- MD simulations : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to model transition states.

- Validation : Correlate computed activation energies with experimental Arrhenius parameters .

Advanced: What experimental frameworks assess the compound's stability under oxidative or hydrolytic conditions?

Answer:

- Forced degradation : Expose to 3% HO (oxidative) or pH 1–13 buffers (hydrolytic) at 40°C. Sample at 0, 7, 14 days.

- Analytical endpoints : Track parent compound depletion via UPLC-PDA and identify degradation products with HRMS.

- Kinetic modeling : Use Weibull distribution models to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.